Cas no 152459-95-5 (Imatinib)
Imatinib is een tyrosinekinaseremmer die specifiek is ontworpen voor de behandeling van chronische myeloïde leukemie (CML) en gastro-intestinale stromale tumoren (GIST). Het richt zich selectief op het BCR-ABL-enzym, een afwijkend eiwit dat wordt geproduceerd door het Philadelphia-chromosoom bij CML. Door deze remming onderdrukt Imatinib de ongecontroleerde celgroei en bevordert het apoptose in kankercellen. Het medicijn heeft een hoge biologische beschikbaarheid en een gunstig veiligheidsprofiel vergeleken met traditionele chemotherapie. Daarnaast is Imatinib effectief in verschillende ziektefasen, inclusief de chronische fase van CML. Het combineert precisie met klinische werkzaamheid, waardoor het een hoeksteen is in de gerichte kankerbehandeling.
Imatinib structure
Product Name:Imatinib
CAS-nummer:152459-95-5
MF:C29H31N7O
MW:493.6027
MDL:MFCD05662257
CID:65274
PubChem ID:5291
Update Time:2025-10-28
Imatinib Chemische en fysische eigenschappen
Naam en identificatie
-
- IMATINIB
- AKOS 91378
- IMA-3
- IMATINIB-D3
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- Imatinib Mesilate
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide methanesulfonate
- Imatinib mesylate
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-[4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL]-BENZAMIDE
- Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- Imatinib (CGP-57148B,CGP 57148,STI-571)
- Imatinib (STI571)
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1iep
- 1xbb
- Imatinib free base
- STI571
- STI-571
- UNII-BKJ8M8G5HI
- Veenat
- ST-1571
- CGP057148B
- IMatinib-D4
- Imantinib base
- IMATINIB 99+%
- Cgp 57148
- Imatinib [INN:BAN]
- STI 571
- Imatinib Methansulfonate
- Imatinib(STI571)
- CGP 57148B
- BKJ8M8G5HI
- 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimi
- CGP-57148B
- HMS3244P10
- 152459-95-5
- DB00619
- Imatinib base
- 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide; CGP 57148; Genfatinib; Imatinib, Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- HY-15463
- SB17306
- NSC 759854
- HMS3244P06
- SY028029
- 1080014-82-9
- Gleevec (TN) (Novartis)
- AB00698388-11
- SR-01000763561-4
- Q-201231
- BRD-K92723993-066-22-7
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide methanesulfonate
- Kinome_3724
- Imatinib (INN)
- D08066
- MFCD05662257
- AB00698388_16
- EN300-123057
- SR-01000763561
- cid_5291
- STI-571; IMATINIB
- BI164570
- IMATINIB [WHO-DD]
- STI
- AKOS000280662
- SCHEMBL3827
- 4-[(4-methyl-1-piperazinyl)methyl]-n[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- HMS3244P14
- GTPL5687
- NCGC00159456-05
- MRF-0000449
- N-[4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide
- SW197805-5
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- ST 1571
- 4-(4-METHYL-PIPERAZIN-1-YLMETHYL)-N-(4-METHYL-3-(4-PYRIDIN-3-YL-PYRIMIDIN-2-YLAMINO)-PHENYL)-BENZAMIDE
- BENZAMIDE, 4-((4-METHYL-1-PIPERAZINYL)METHYL)-N-(4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINOPHENYL)-
- NCGC00159456-04
- IMATINIB [EMA EPAR]
- Imatinib (Gleevec)
- HMS3715P03
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3- pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- CS-0964
- N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- BRD-K92723993-066-04-5
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- NCGC00159456-01
- NSC-743414
- DTXSID3037125
- 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide
- AB00698388-10
- PA-5291
- BCPP000205
- NSC743414
- Q177094
- 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- AB00698388_15
- alpha-(4-Methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
- alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide
- CCRIS 9076
- Glamox (TN)
- NCGC00159456-06
- NS00009172
- NCGC00159456-03
- S2475
- NCGC00159456-02
- IMATINIB [INN]
- AB00698388-07
- NCGC00159456-16
- BRD-K92723993-066-02-9
- Imatinib, Free base
- AC-524
- Z1546624232
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl)-benzamide
- NCGC00159456-09
- SDCCGSBI-0634386.P009
- ES-0058
- Benzamide, 4-((4-methyl)-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
- CCG-101289
- NSC800772
- IMATINIB [MI]
- HMS2089D03
- BRD-K92723993-001-06-7
- Imatinib, 21
- ST1571
- CGP-57148
- NSC-800772
- SR-01000763561-6
- EX-A063
- BRD-K92723993-001-12-5
- NSC-759854
- BCP9000775
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 152459-95-5 (free base)
- BCP01542
- Gleevec(TM)
- AB00698388-12
- AB00698388-13
- Imatinibum
- imatinib-CD3
- I0906
- Pharmakon1600-01502276
- 4-((4-methylpiperazin-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide
- CHEBI:45783
- BIDD:GT0047
- IMATINIB [VANDF]
- Glamox
- HMS3656K04
- 4-(4-Me-piperazin-1-ylmethyl)-N-[4-Me-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl]benzamide
- Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]- (9CI)
- NCGC00159456-07
- CHEMBL941
- STK617705
- 112GI019
- L01XE01
- NSC 743414
- 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
- NSC759854
- BDBM13530
- 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- DTXCID1017125
- Imatinib
-
- MDL: MFCD05662257
- Inchi: 1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
- InChI-sleutel: KTUFNOKKBVMGRW-UHFFFAOYSA-N
- LACHT: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1
Berekende eigenschappen
- Exacte massa: 493.25900
- Monoisotopische massa: 493.259
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 7
- Complexiteit: 706
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 6
- XLogP3: 3.5
- Topologisch pooloppervlak: 86.3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.3000
- Smeltpunt: 207.0 to 211.0 deg-C
- Kookpunt: 715.75° C
- Vlampunt: No data available
- Brekindex: 1.67
- Oplosbaarheid: DMSO 3 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
- PSA: 86.28000
- LogboekP: 4.61210
- Merck: 4902
- pka: pKa1 8.07; pKa2 3.73; pKa3 2.56; pKa4 1.52(at 25℃)
- Gevoeligheid: 对热、空气敏感
Imatinib Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H361
- Waarschuwingsverklaring: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Vervoersnummer gevaarlijk materiaal:UN 1662 6.1/PG 2
- WGK Duitsland:3
- Veiligheidsinstructies: S28; S36/37; S45
- RTECS:CV5585673
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:<0°C
- Verpakkingsgroep:II
- Gevaarsniveau:6.1
- Veiligheidstermijn:6.1
- Verpakkingsgroep:II
- Risicozinnen:R23/24/25; R40; R48/23/24; R51/53
Imatinib Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imatinib Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80295-5mg |
Imatinib |
152459-95-5 | 98.0% | 5mg |
¥150 | 2021-05-07 | |
| MedChemExpress | HY-15463-10mM*1mLinDMSO |
Imatinib |
152459-95-5 | 99.95% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-15463-200mg |
Imatinib |
152459-95-5 | 99.95% | 200mg |
¥500 | 2024-05-25 | |
| MedChemExpress | HY-15463-500mg |
Imatinib |
152459-95-5 | 99.95% | 500mg |
¥900 | 2024-05-25 | |
| MedChemExpress | HY-15463-1g |
Imatinib |
152459-95-5 | 99.95% | 1g |
¥1520 | 2024-05-25 | |
| MedChemExpress | HY-15463-5g |
Imatinib |
152459-95-5 | 99.95% | 5g |
¥3975 | 2024-05-25 | |
| AstaTech | 63169-1/G |
IMATINIB |
152459-95-5 | 97% | 1/G |
$79 | 2022-06-01 | |
| AstaTech | 63169-5/G |
IMATINIB |
152459-95-5 | 97% | 5g |
$17 | 2023-09-16 | |
| AstaTech | 63169-25/G |
IMATINIB |
152459-95-5 | 97% | 25g |
$59 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124963-250mg |
Imatinib (STI571) |
152459-95-5 | ≥99% | 250mg |
¥39.00 | 2021-05-26 |
Imatinib Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:152459-95-5)Imatinib
Ordernummer:A809313
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:50
Prijs ($):184.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:152459-95-5)伊马替尼
Ordernummer:LE8826867
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:47
Prijs ($):discuss personally
E-mail:18501500038@163.com
Imatinib Gerelateerde literatuur
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
152459-95-5 (Imatinib) Gerelateerde producten
- 109-01-3(1-Methylpiperazine)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 220127-57-1(Imatinib mesylate)
- 726169-73-9(Mocetinostat)
- 501000-36-8(Dutacatib)
- 641571-10-0(Nilotinib)
- 39627-98-0(2',6'-Picolinoxylidide)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)